2,3,6-Trimethyl-4-nitropyridine 1-oxide

Description

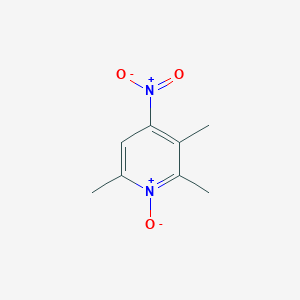

2,3,6-Trimethyl-4-nitropyridine 1-oxide is a nitro-substituted pyridine derivative featuring three methyl groups at positions 2, 3, and 6, and a nitro group at position 2. The 1-oxide designation indicates the presence of an oxygen atom bonded to the nitrogen at position 1, forming an N-oxide moiety. This structural arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

CAS No. |

38594-55-7 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2,3,6-trimethyl-4-nitro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C8H10N2O3/c1-5-4-8(10(12)13)6(2)7(3)9(5)11/h4H,1-3H3 |

InChI Key |

YKPBNPIFKOZLBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=[N+]1[O-])C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,3,6-trimethylpyridine followed by oxidation. One common method includes the reaction of 2,3,6-trimethylpyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position. The resulting 2,3,6-trimethyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and other functionalized compounds.

Scientific Research Applications

2,3,6-Trimethyl-4-nitropyridine 1-oxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The nitro group and N-oxide functional group play crucial roles in its reactivity and interactions. The compound can act as an electron acceptor or donor, influencing redox reactions and other biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and functional differences between 2,3,6-trimethyl-4-nitropyridine 1-oxide and its analogs:

*Similarity scores based on structural comparisons in .

Key Observations:

- Methyl Group Positioning: The addition of a methyl group at position 6 (as in the target compound) introduces steric hindrance that may alter DNA binding efficiency compared to 2,3-dimethyl or 3-methyl analogs. This could modulate carcinogenic potency or repair pathway activation .

- Nitro Group Role : The nitro group at position 4 is critical for mutagenicity, as seen in 4-nitropyridine 1-oxide derivatives. Its electron-withdrawing nature enhances DNA adduct formation .

Mutagenicity and DNA Repair Mechanisms

- 2,3-Dimethyl-4-nitropyridine 1-oxide : Causes significant growth inhibition in E. coli DNA polymerase I-deficient (pol A1) and recombination-deficient (rec A13, rec B21) mutants at low concentrations (1 × 10⁻⁵ M), indicating potent DNA damage requiring specialized repair pathways .

- 4-Nitropyridine 1-oxide : Exhibits weaker activity, inducing repair primarily via base-excision mechanisms rather than recombination-dependent pathways .

Carcinogenicity and DNA-Protein Scission

- Strong Carcinogens: 2-Methyl-4-nitroquinoline 1-oxide (a quinoline analog) induces DNA-protein scission at 1 × 10⁻⁵ M in mouse fibroblasts, correlating with high carcinogenicity .

Physicochemical and Regulatory Profiles

- 4-Nitropyridine 1-oxide : Classified as a toxic solid (UN 2811) with shipping regulations under IMDG/IATA .

- Chloro-Substituted Analogs : 3-Chloro-4-methylpyridine 1-oxide (CAS 52313-60-7) has distinct electronic properties due to chlorine’s electron-withdrawing effects, reducing bioactivity compared to methyl/nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.